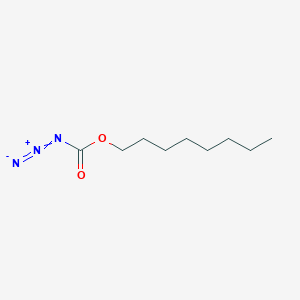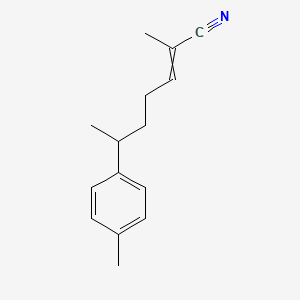
2-Methyl-6-(4-methylphenyl)hept-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylphenyl)hept-2-enenitrile is an organic compound with the molecular formula C15H19N It is characterized by a hept-2-enenitrile backbone with a methyl group at the second position and a 4-methylphenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hept-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where the 4-methylphenylmagnesium bromide reacts with 2-methylhept-2-enal to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-methylphenyl)hept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylphenyl)hept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol
- 2-Methyl-6-(4-methylphenyl)hept-2-enal
- 2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol
Uniqueness
2-Methyl-6-(4-methylphenyl)hept-2-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to its analogs with hydroxyl or aldehyde groups. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
110966-45-5 |
|---|---|
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)hept-2-enenitrile |
InChI |
InChI=1S/C15H19N/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-10,14H,4,6H2,1-3H3 |
Clave InChI |
UIYAHJRILOWATD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCC=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


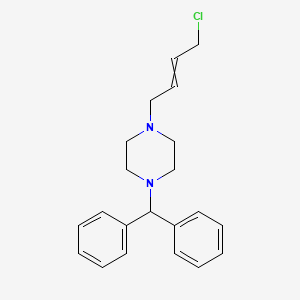
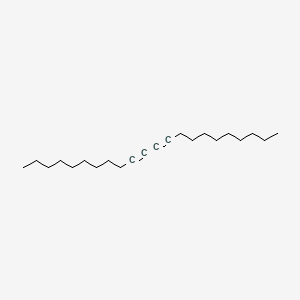
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

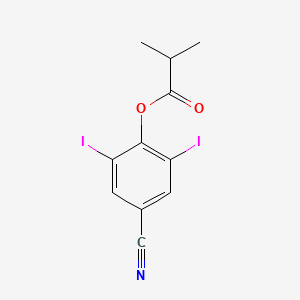
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)

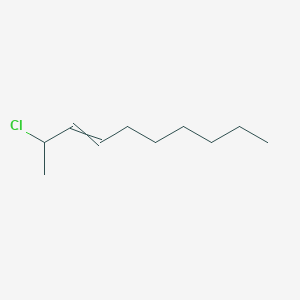
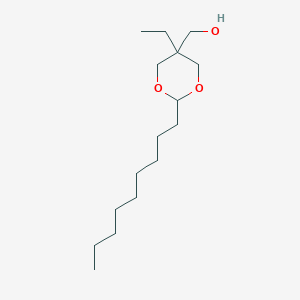
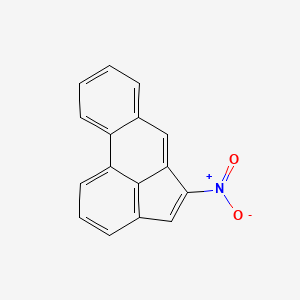

![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
